molecular formula C13H18ClNO2 B13649073 (2S,4R)-4-[(3-methylphenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride

(2S,4R)-4-[(3-methylphenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride

Cat. No.: B13649073
M. Wt: 255.74 g/mol
InChI Key: WIVWVXAUZPVBHO-UHFFFAOYSA-N
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Description

(2S,4R)-4-[(3-methylphenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride is a chiral compound with potential applications in various fields, including medicinal chemistry and organic synthesis. This compound is characterized by its unique stereochemistry, which plays a crucial role in its biological activity and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-4-[(3-methylphenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-methylbenzylamine and pyrrolidine-2-carboxylic acid.

    Formation of Intermediate: The 3-methylbenzylamine is reacted with pyrrolidine-2-carboxylic acid under specific conditions to form an intermediate compound.

    Chiral Resolution: The intermediate is subjected to chiral resolution techniques to obtain the desired (2S,4R) stereoisomer.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Synthesis: Scaling up the synthetic route to produce the compound in large quantities.

    Optimization of Reaction Conditions: Fine-tuning reaction parameters such as temperature, pressure, and solvent to maximize yield and purity.

    Purification: Employing advanced purification techniques like crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2S,4R)-4-[(3-methylphenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrrolidine ring or the benzyl group is substituted by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide or potassium cyanide in polar solvents.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

(2S,4R)-4-[(3-methylphenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its therapeutic potential in treating neurological disorders.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Comparison with Similar Compounds

Similar Compounds

  • (2S,4R)-4-[(3-chlorophenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride
  • (2S,4R)-4-[(3-fluorophenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride
  • (2S,4R)-4-[(3-bromophenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride

Uniqueness

The uniqueness of (2S,4R)-4-[(3-methylphenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride lies in its specific stereochemistry and the presence of the 3-methylphenyl group, which imparts distinct chemical and biological properties compared to its analogs.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

4-[(3-methylphenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2.ClH/c1-9-3-2-4-10(5-9)6-11-7-12(13(15)16)14-8-11;/h2-5,11-12,14H,6-8H2,1H3,(H,15,16);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIVWVXAUZPVBHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC2CC(NC2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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